molecular formula C25H27N5O5 B1684382 Avn-944 CAS No. 297730-17-7

Avn-944

Cat. No. B1684382
M. Wt: 477.5 g/mol
InChI Key: GYCPCOJTCINIFZ-OXJNMPFZSA-N
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Description

AVN-944 is an orally bioavailable, highly selective, nonnucleoside and uncompetitive inosine monophosphate dehydrogenase (IMPDH) inhibitor with antitumor and antiviral activities . It depletes intracellular GMP levels and inhibits DNA and RNA viruses replication via reduction of GTP pools in infected cells .


Molecular Structure Analysis

The molecular formula of AVN-944 is C25H27N5O5 . Its exact mass is 477.20 and the molecular weight is 477.510 . More detailed structural information can be found on various chemical databases .


Chemical Reactions Analysis

AVN-944 inhibits IMPDH and appears to induce apoptosis . It was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients .

Scientific Research Applications

Biomarkers of IMPDH Inhibition in Hematologic Malignancies

AVN-944, an orally bioavailable inhibitor of inosine monophosphate dehydrogenase (IMPDH) 1 and 2, is significant in the context of hematologic malignancies. IMPDH2, crucial for guanine nucleotides' de novo production, is upregulated in various cancers, including hematologic ones. AVN-944's effects on genetic and biochemical biomarkers have been extensively studied in a phase I dose escalation trial involving patients with advanced hematologic cancers such as AML, CLL, Multiple Myeloma, and lymphomas. This research highlighted AVN-944's impact on guanine nucleotide levels and IMPDH enzyme activity, correlating these changes with genetic responses in circulating cells. Notably, specific gene sets responded to AVN-944 exposure, indicating its influence on cellular pathways reliant on guanine nucleotide biosynthesis (Strovel et al., 2006).

Phase I Trial Outcomes for Advanced Hematologic Malignancies

Another study focused on a phase I trial of AVN-944 in patients with advanced hematologic malignancies. This research aimed to evaluate safety, pharmacokinetics, pharmacodynamics, and efficacy endpoints of AVN-944. The trial demonstrated that AVN-944 has a notable impact on GTP pools and IMPDH activity in peripheral blood mononuclear cells or leukemic blasts, further solidifying its potential as a therapeutic option for hematologic cancers (Klisovic et al., 2007).

Inhibition of Pre-ribosomal RNA Synthesis

Research on the inhibition of pre-ribosomal RNA synthesis by AVN-944 provides insight into its potential mechanism of action against cancer cells. Both mycophenolic acid and AVN-944, as specific inhibitors of IMPDH, have been shown to arrest cell growth and induce apoptosis in lymphocytes and leukemic cell lines by significantly inhibiting RNA synthesis and causing nucleolar disruption. This effect is primarily through the reduction of guanine nucleotides, highlighting AVN-944's role in affecting cellular functions critical for cancer cell survival (Huang et al., 2008).

Antiviral Effects Against Foot and Mouth Disease Virus

AVN-944's applications extend beyond cancer therapeutics to antiviral effects, as demonstrated by its efficacy against Foot-and-mouth disease virus (FMDV). The study showed that inhibitors of IMP dehydrogenase, including AVN-944, effectively suppress FMDV infection. This suggests the broader antiviral potential of AVN-944, highlighting its utility in developing strategies to combat viral diseases (Mei-Jiao et al., 2019).

Future Directions

Recent advances in understanding the mechanistic role of IMPDH in tumorigenesis and cancer progression, as well as the development of IMPDH inhibitors with selective actions on GTP synthesis, have prompted a reappraisal of targeting this enzyme for anti-cancer treatment . The development of new inhibitors as anti-cancer drugs and strategies to overcome existing challenges are future directions in this field .

properties

IUPAC Name

[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCPCOJTCINIFZ-OXJNMPFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183921
Record name AVN 944
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AVN944 inhibits IMPDH and appears to induce apoptosis. Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial's lowest doses. Following continued dosing of AVN944, this marker of disease cell stress was elevated even in the absence of circulating levels of the drug between doses.
Record name AVN-944
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

(R)-1-cyanobutan-2-yl ((S)-1-(3-(3-(3-methoxy-4-(oxazol-5-yl)phenyl)ureido)phenyl)ethyl)carbamate

CAS RN

297730-17-7
Record name AVN 944
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297730177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVN 944
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVN-944
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NPL1V48Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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